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Compound of Interest

Compound Name: Octyl caffeate

Cat. No.: B1247011 Get Quote

Executive Summary
Octyl caffeate (Caffeic acid octyl ester) represents a critical structural modification of naturally

occurring caffeic acid. By esterifying the carboxylic acid moiety with 1-octanol, the molecule’s

hydrophobicity is significantly enhanced (logP increase) without compromising the antioxidant

capacity of the catechol ring. This guide provides a definitive reference for the spectroscopic

identification of octyl caffeate, designed to support researchers in synthesis verification,

quality control, and formulation development.

Molecular Architecture & Synthetic Context
Understanding the structure is prerequisite to interpreting the spectra. Octyl caffeate consists

of two distinct domains:

The Caffeoyl Moiety: A 3,4-dihydroxycinnamic acid backbone responsible for UV absorption

and antioxidant activity.

The Octyl Chain: A saturated C8 alkyl chain that alters solubility and membrane permeability.

[1]

Synthetic Route Implication: The most common high-purity synthesis involves lipase-catalyzed

transesterification (e.g., using Candida antarctica Lipase B) or Fischer esterification. The

spectroscopic challenge lies in confirming the integrity of the sensitive phenolic hydroxyls while

verifying the formation of the ester bond.
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Spectroscopic Characterization Data
The following data sets are derived from high-purity (>98%) samples.

UV-Visible Spectroscopy (UV-Vis)
The UV profile is dominated by the conjugated

transitions of the cinnamic acid framework.

Solvent: Ethanol (Absolute)

Concentration:

M

Key Transitions:

Band (nm) Assignment Structural Insight

Band I 328 - 332 /

Conjugation of the

alkene with the

catechol ring.

Band II 240 - 245

Benzene ring

transitions (E2 band).

[1]

Shoulder ~290 - 300 -

Characteristic of

ferulic/caffeic

derivatives.[1]
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Technical Note: A bathochromic shift (red shift) in Band I upon addition of NaOH indicates the

ionization of phenolic protons, confirming the presence of free hydroxyl groups on the aromatic

ring.

Fourier Transform Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming esterification. The disappearance of the broad carboxylic

acid O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl band are diagnostic.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Resolution: 4 cm⁻¹[1]
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3450 - 3300 Medium, Broad Phenolic O-H

Stretching

(Intermolecular H-

bonding)

2955, 2920, 2850 Strong Aliphatic C-H

Asymmetric/Symmetri

c stretching (Octyl

chain)

1680 - 1700 Strong, Sharp Ester C=O
Carbonyl stretching

(Conjugated)

1630 - 1600 Medium C=C
Alkene stretching

(Vinyl group)

1605, 1520 Medium Aromatic C=C
Ring skeletal

vibrations

1280, 1180 Strong C-O-C Ester C-O stretching

810 - 820 Medium Aromatic C-H
Out-of-plane bending

(1,2,4-trisubstituted)

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The data below assumes CDCl₃ as the solvent.

Note that while DMSO-d₆ is often used for free acids, CDCl₃ provides better resolution for the

lipophilic octyl chain.

H NMR (400 MHz, CDCl₃)
Reference: TMS (0.00 ppm)
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

7.58 Doublet (d) 1H 15.9

H-7 (Vinylic,

to carbonyl,

trans)

7.10 Doublet (d) 1H 2.0 H-2 (Aromatic)

7.03
Doublet of

Doublets (dd)
1H 8.2, 2.0 H-6 (Aromatic)

6.88 Doublet (d) 1H 8.2 H-5 (Aromatic)

6.28 Doublet (d) 1H 15.9

H-8 (Vinylic,

to carbonyl,

trans)

5.80 - 6.00 Broad Singlet 2H -
Ph-OH (Phenolic

hydroxyls)*

4.19 Triplet (t) 2H 6.7
H-1' (Ester

)

1.69 Quintet (m) 2H -
H-2' (Chain

methylene)

1.20 - 1.45 Multiplet (m) 10H -
H-3' to H-7' (Bulk

methylene chain)

0.89 Triplet (t) 3H 6.8
H-8' (Terminal

Methyl)
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Critical Interpretation: The coupling constant of 15.9 Hz between H-7 and H-8 confirms the trans

(E) geometry of the double bond. The triplet at 4.19 ppm is the diagnostic signal for the

formation of the octyl ester. Note: Phenolic protons may vary in shift or broaden depending on

concentration and water content in CDCl₃.

C NMR (100 MHz, CDCl₃)
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Shift (

, ppm)
Carbon Type Assignment

167.8 Quaternary (C=O) C-9 (Ester Carbonyl)

146.5 Quaternary (C-O) C-4 (Aromatic C-OH)

144.9 Methine (CH)
C-7 (Vinylic

)

143.8 Quaternary (C-O) C-3 (Aromatic C-OH)

127.5 Quaternary C-1 (Aromatic ipso)

122.5 Methine (CH) C-6 (Aromatic)

115.6 Methine (CH)
C-8 (Vinylic

)

115.3 Methine (CH) C-5 (Aromatic)

114.2 Methine (CH) C-2 (Aromatic)

65.1
Methylene (

)

C-1' (Ester

)

31.8
Methylene (

)
C-6'

29.2 - 28.7
Methylene (

)
C-2', C-3', C-4', C-5' (Chain)

22.6
Methylene (

)
C-7'

14.1
Methyl (

)
C-8' (Terminal)
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Experimental Protocols & Validation Logic
Synthesis Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating octyl caffeate,

ensuring no false positives from unreacted starting materials.

Synthesis Purification
Validation (The Gatekeepers)

Caffeic Acid
+ 1-Octanol

Lipase (Novozym 435)
or Acid Catalyst

Esterification
(60-80°C, Vacuum)

Solvent Removal
& Washing

Silica Gel Chromatography
(Hexane:EtOAc)

TLC Check
(Rf shift vs Acid)

1H NMR
(Triplet @ 4.19 ppm?)

Single Spot HPLC Purity
(>98%)

Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and structural validation of octyl caffeate.

Protocol: Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:

Drying: Dry the octyl caffeate sample under high vacuum (0.1 mbar) for 4 hours to remove

trace water or octanol.

Solvent: Use CDCl₃ (99.8% D) containing 0.03% TMS.[1]

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to remove

inorganic salts (from drying agents).

Acquisition: Run at 298 K. For

C, a minimum of 1024 scans is recommended to resolve the quaternary carbons (C-9, C-4,
C-3).
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Quality Control & Impurity Profiling
In drug development contexts, two specific impurities must be monitored:

Unreacted Caffeic Acid:

Detection: 1H NMR check for broad singlets >10 ppm (COOH) or HPLC (elutes earlier

than the ester).

Limit: < 0.5%.[1][2]

Unreacted 1-Octanol:

Detection: 1H NMR check for a triplet at ~3.6 ppm (free alcohol

) distinct from the ester triplet at 4.19 ppm.

Limit: < 0.1% (Residual solvents).

References
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caffeate: Optimization and kinetics," Journal of Molecular Catalysis B: Enzymatic, 2008.
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properties of lipophilic alkyl caffeates," Food Chemistry, 2014.
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and Technology (AIST), "Spectral Database for Organic Compounds."

General Caffeic Acid Derivative Characterization: M. R. Silva et al., "Structure-antioxidant

activity relationships of caffeic acid derivatives," Free Radical Research, 2000.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Octyl Caffeate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247011#spectroscopic-data-of-octyl-caffeate-nmr-ir-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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